2,5-Dibromopyridin-3-amine
Overview
Description
2,5-Dibromopyridin-3-amine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 5th positions, and an amino group is substituted at the 3rd position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is used in the preparation of conjugate polymers for neurotoxin detection and as an intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors .
Mode of Action
As an intermediate in the synthesis of ROCK inhibitors, it may interact with the kinase to inhibit its activity
Biochemical Pathways
Given its use in the synthesis of rock inhibitors, it may indirectly influence pathways regulated by this kinase, such as cell motility, proliferation, and apoptosis .
Result of Action
As an intermediate in the synthesis of ROCK inhibitors, it may contribute to the inhibition of ROCK activity, potentially affecting cellular processes such as cell motility and proliferation .
Action Environment
It is recommended to be stored in a dark place under an inert atmosphere at 2-8°c , suggesting that light, oxygen, and temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromopyridin-3-amine can be synthesized through several methods. One common approach involves the bromination of 3-aminopyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines or hydrazines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings to form carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Scientific Research Applications
2,5-Dibromopyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the manufacture of agrochemicals, dyes, and specialty chemicals
Comparison with Similar Compounds
2-Amino-3,5-dibromopyridine: Similar structure but with different substitution pattern.
2-Amino-3,5-dibromopyrazine: Another brominated pyridine derivative with distinct chemical properties.
3,5-Dibromo-2-pyridylamine: A closely related compound with similar reactivity but different applications
Uniqueness: 2,5-Dibromopyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
2,5-dibromopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGBUYMPBFPXQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598590 | |
Record name | 2,5-Dibromopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90902-84-4 | |
Record name | 2,5-Dibromo-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90902-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dibromopyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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